4-(4-(4-(Chlorodifluoromethoxy)phenylamino)phthalazin-1-yl)benzamide
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Overview
Description
IM-023911 is a nitrogen-containing heterocyclic compound that has garnered significant interest due to its potential applications in medicinal chemistry. This compound is known for its unique structure, which allows it to interact with various biological targets, making it a promising candidate for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of IM-023911 involves multiple steps, starting with the chemoselective N-alkylation of 4-benzyl-2H-phthalazin-1-one with ethyl chloroacetate to form 4-benzyl-1-oxo-1H-phthalazin-2-yl methyl acetate. This intermediate is then hydrazinolyzed to produce the corresponding hydrazide. The hydrazide undergoes further reactions, including azide coupling and condensation with various carbonyl compounds, to yield the final product .
Industrial Production Methods
Industrial production of IM-023911 typically involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and pH levels during the synthesis process. The use of advanced purification techniques, such as recrystallization and chromatography, is also essential to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
IM-023911 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen atom in the heterocyclic ring is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide as a solvent.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of IM-023911, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
IM-023911 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various enzymes and receptors.
Medicine: Investigated for its potential as an anticancer agent, particularly in targeting epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR)
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
IM-023911 exerts its effects by interacting with specific molecular targets, such as EGFR and VEGFR. The compound binds to these receptors, inhibiting their activity and thereby blocking the signaling pathways involved in cell proliferation and survival. This mechanism makes IM-023911 a potential candidate for the treatment of various cancers .
Comparison with Similar Compounds
IM-023911 is structurally similar to other phthalazine derivatives, such as:
AAC789: Known for its potent inhibitory activity against aurora-A kinase.
Vatalanib: A well-known VEGFR inhibitor used in cancer therapy.
Uniqueness
What sets IM-023911 apart from these compounds is its dual inhibitory activity against both EGFR and VEGFR, making it a versatile agent in anticancer therapy. Additionally, its unique structure allows for further modifications to enhance its biological activity and selectivity .
Similar Compounds
- AAC789
- Vatalanib
- Phthalazin-1,4-dione derivatives
- 4-phenylphthalazin-1-amine derivatives
Properties
Molecular Formula |
C22H15ClF2N4O2 |
---|---|
Molecular Weight |
440.8 g/mol |
IUPAC Name |
4-[4-[4-[chloro(difluoro)methoxy]anilino]phthalazin-1-yl]benzamide |
InChI |
InChI=1S/C22H15ClF2N4O2/c23-22(24,25)31-16-11-9-15(10-12-16)27-21-18-4-2-1-3-17(18)19(28-29-21)13-5-7-14(8-6-13)20(26)30/h1-12H,(H2,26,30)(H,27,29) |
InChI Key |
GUSAPNPQBHFHSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=C2NC3=CC=C(C=C3)OC(F)(F)Cl)C4=CC=C(C=C4)C(=O)N |
Origin of Product |
United States |
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